[2-(Trifluoromethyl)-3-pyridyl]methyl Methanesulfonate
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Overview
Description
[2-(Trifluoromethyl)-3-pyridyl]methyl Methanesulfonate: is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, with a methanesulfonate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of 2-chloropyridine using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H) under suitable conditions . The resulting trifluoromethylated pyridine is then reacted with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N) to form the desired methanesulfonate ester .
Industrial Production Methods
Industrial production of [2-(Trifluoromethyl)-3-pyridyl]methyl Methanesulfonate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents, temperature control, and purification methods are optimized to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(Trifluoromethyl)-3-pyridyl]methyl Methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate ester group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with various dienes and alkynes to form cyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Cycloaddition Reactions: Reactions are often performed in the presence of catalysts such as palladium or copper salts under inert atmosphere.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation and Reduction: Products include alcohols, ketones, and carboxylic acids.
Cycloaddition Reactions: Products include various cyclic compounds such as cyclopropanes and pyrazolines.
Scientific Research Applications
Chemistry
In organic synthesis, [2-(Trifluoromethyl)-3-pyridyl]methyl Methanesulfonate is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can enhance the reactivity and stability of the resulting compounds .
Biology and Medicine
The compound is explored for its potential as a pharmacophore in drug discovery. The trifluoromethyl group can improve the bioavailability and metabolic stability of drug candidates. Additionally, derivatives of this compound have shown promise in the development of anti-inflammatory and anticancer agents .
Industry
In the materials science field, this compound is used in the synthesis of fluorinated polymers and coatings. These materials exhibit enhanced chemical resistance and thermal stability, making them suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [2-(Trifluoromethyl)-3-pyridyl]methyl Methanesulfonate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. For example, in biological systems, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- [2-(Trifluoromethyl)-4-pyridyl]methyl Methanesulfonate
- [2-(Trifluoromethyl)-5-pyridyl]methyl Methanesulfonate
- [2-(Trifluoromethyl)-6-pyridyl]methyl Methanesulfonate
Uniqueness
Compared to similar compounds, [2-(Trifluoromethyl)-3-pyridyl]methyl Methanesulfonate exhibits unique reactivity due to the position of the trifluoromethyl group on the pyridine ring. This positional isomerism can influence the compound’s electronic properties and steric effects, leading to distinct chemical behavior and biological activity .
Properties
Molecular Formula |
C8H8F3NO3S |
---|---|
Molecular Weight |
255.22 g/mol |
IUPAC Name |
[2-(trifluoromethyl)pyridin-3-yl]methyl methanesulfonate |
InChI |
InChI=1S/C8H8F3NO3S/c1-16(13,14)15-5-6-3-2-4-12-7(6)8(9,10)11/h2-4H,5H2,1H3 |
InChI Key |
AECHBKBOWOKPHG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=C(N=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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